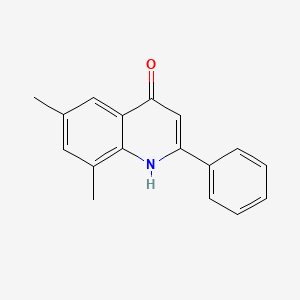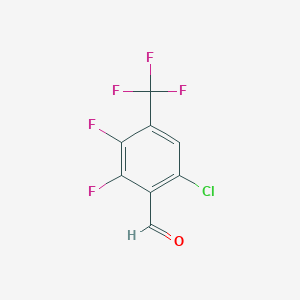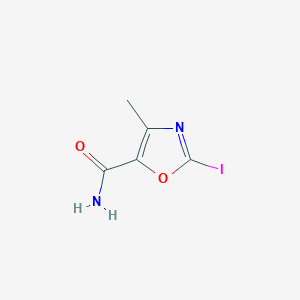
3-(2-Bromo-5-fluorobenzyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-fluorobenzyl)oxetane is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 3-(2-Bromo-5-fluorobenzyl)oxetane can be achieved through several routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization through C-O bond formation . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of the oxetane ring by reacting an alcohol with a halogen source . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Bromo-5-fluorobenzyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxetane ring can be opened through oxidation or reduction reactions, leading to the formation of different products. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Scientific Research Applications
3-(2-Bromo-5-fluorobenzyl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Its potential medicinal applications include the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine and fluorine substituents on the benzyl group can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
3-(2-Bromo-5-fluorobenzyl)oxetane can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
3-[(2-bromo-5-fluorophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H10BrFO/c11-10-2-1-9(12)4-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
AGPDSEMJKKBRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)










![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

